(2-Methyloxan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 165.66 g/mol. It is primarily utilized in research settings due to its unique structural properties and potential applications in various scientific fields. This compound is classified as an amine and is often used in studies related to medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides it in high purity (typically around 95%) for research applications. Its classification falls under the category of organic compounds, specifically secondary amines, due to the presence of an amine functional group attached to a carbon chain.
The synthesis of (2-Methyloxan-4-yl)methanamine hydrochloride can be approached through several methods. One common route involves the reaction of 2-methyloxane with formaldehyde and ammonia or an amine derivative under controlled conditions to yield the desired product. The synthesis process typically includes:
This method allows for efficient production while maintaining structural integrity, making it suitable for research applications.
The molecular structure of (2-Methyloxan-4-yl)methanamine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H
JDTKWRCQTZUVGV-UHFFFAOYSA-N
CC1CC(CCO1)CN.Cl
These notations reflect the compound's structural arrangement, where a methanamine moiety is linked to a substituted oxane ring.
(2-Methyloxan-4-yl)methanamine hydrochloride participates in various chemical reactions typical of amines. Some notable reactions include:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound into more complex structures suitable for further applications .
The mechanism of action of (2-Methyloxan-4-yl)methanamine hydrochloride primarily revolves around its interaction with biological targets, particularly in medicinal chemistry contexts. As an amine, it may act as a nucleophile in biochemical pathways:
Research has indicated that derivatives of this compound could exhibit photocytotoxic properties under specific conditions, suggesting potential applications in targeted therapies .
The physical and chemical properties of (2-Methyloxan-4-yl)methanamine hydrochloride include:
These properties are crucial for determining the handling and application methods in laboratory settings.
(2-Methyloxan-4-yl)methanamine hydrochloride has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: